benzo[d][1,3]dioxol-5-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
Benzo[d][1,3]dioxol-5-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a heterocyclic compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group linked to a 4,5-dihydroimidazole core via a methanone bridge. The 4,5-dihydroimidazole ring is substituted with a 2-methylbenzylthio group, which introduces steric and electronic modifications critical to its physicochemical and biological properties. Structurally analogous compounds often exhibit diverse pharmacological activities, such as MAO-B inhibition, anticonvulsant effects, or antimicrobial properties, depending on substituent variations . This article provides a detailed comparison of this compound with structurally related derivatives, emphasizing synthesis, structural features, and biological relevance.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13-4-2-3-5-15(13)11-25-19-20-8-9-21(19)18(22)14-6-7-16-17(10-14)24-12-23-16/h2-7,10H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBUUZBSIDOFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d][1,3]dioxol-5-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps. One common route starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized via a copper-catalyzed coupling reaction. The 2-methylbenzylthio group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the dihydroimidazole ring through a cyclization reaction under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzo[d][1,3]dioxole moiety
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties, particularly in inhibiting the growth of various cancer cell lines.
Materials Science: It can be used in the development of novel materials with unique electronic properties.
Biological Studies: The compound’s interactions with biological macromolecules make it a candidate for studying enzyme inhibition and protein binding
Mechanism of Action
The mechanism of action of benzo[d][1,3]dioxol-5-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function .
Comparison with Similar Compounds
Structural Comparison
The target compound’s structure combines three key motifs:
4,5-Dihydro-1H-imidazole core : Provides rigidity and hydrogen-bonding capacity.
2-((2-Methylbenzyl)thio) substituent : Modulates steric bulk and electronic effects.
Table 1: Structural Analogues and Key Substituent Variations
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves CuI-catalyzed coupling of a benzylthiol to the imidazole core, analogous to protocols in .
- Sodium metabisulfite (used in ) is a common oxidizing agent in benzo[d]imidazole syntheses, suggesting compatibility with the target’s methylenedioxyphenyl group.
- DMF is a preferred solvent for high-temperature condensations in nitrogen atmospheres .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
Biological Activity
Benzo[d][1,3]dioxole derivatives are a class of compounds recognized for their diverse biological activities. The specific compound benzo[d][1,3]dioxol-5-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Benzo[d][1,3]dioxole
- Functional Groups : Thioether (methylbenzylthio) and imidazole derivatives
- Molecular Formula : C20H20N2O3S
- Molecular Weight : 368.45 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antimicrobial properties. For instance, a related study on 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for sensitive strains like Sarcina and Staphylococcus aureus were reported as low as 80 nM and 110 nM, respectively .
| Bacterial Strain | MIC (nM) |
|---|---|
| Sarcina | 80 |
| Staphylococcus aureus | 110 |
| Other tested strains | Varies |
Anti-inflammatory Effects
Compounds with similar structures have also been evaluated for anti-inflammatory activities. For example, certain benzo[d][1,3]dioxole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines in cell culture studies, suggesting that this compound may possess similar properties .
The biological activities of benzo[d][1,3]dioxole derivatives can often be attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many compounds in this category act as enzyme inhibitors, blocking pathways critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : Some derivatives may modulate receptor activity involved in inflammatory responses or cell signaling pathways.
- DNA Interaction : Certain compounds show the ability to intercalate with DNA or inhibit topoisomerases, disrupting replication and transcription processes.
Case Studies
A notable study focused on the synthesis and evaluation of various benzo[d][1,3]dioxole-based compounds highlighted their promising antibacterial activity compared to standard antibiotics. This study utilized the agar diffusion method to assess efficacy against a panel of bacterial strains .
Another research effort synthesized imidazole derivatives with benzo[d][1,3]dioxole frameworks and evaluated their cytotoxicity against several cancer cell lines. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
